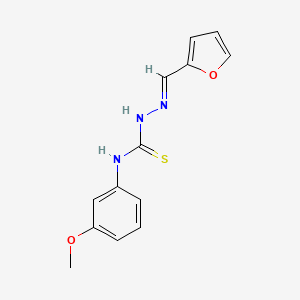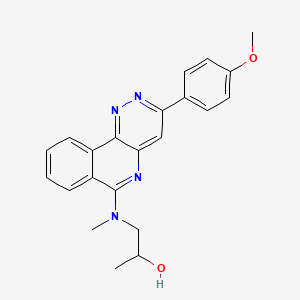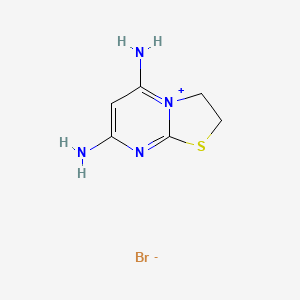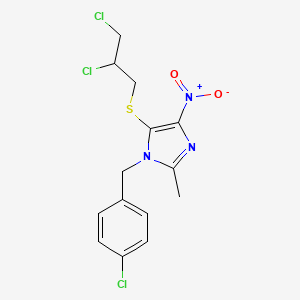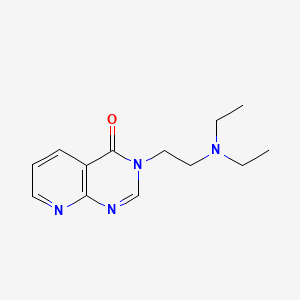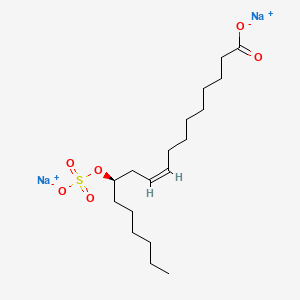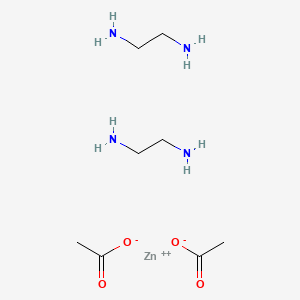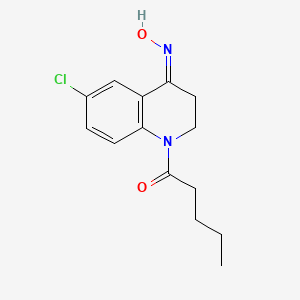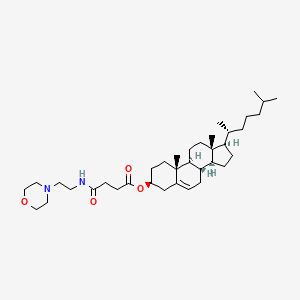
Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butylmethylamino group and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Butylmethylamino Group: The butylmethylamino group can be introduced via nucleophilic substitution reactions using butylmethylamine and an appropriate leaving group.
Formation of the Acetamide Backbone: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted acetamide derivatives with various functional groups.
Scientific Research Applications
Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-: Lacks the butylmethylamino group, resulting in different chemical and biological properties.
Acetamide, 2-(ethylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-: Contains an ethylmethylamino group instead of a butylmethylamino group, leading to variations in reactivity and applications.
Uniqueness
Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- is unique due to the presence of both the butylmethylamino and 5-methyl-1,3,4-thiadiazol-2-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
141400-63-7 |
|---|---|
Molecular Formula |
C10H18N4OS |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4OS/c1-4-5-6-14(3)7-9(15)11-10-13-12-8(2)16-10/h4-7H2,1-3H3,(H,11,13,15) |
InChI Key |
OSZMKGSLIJAHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



